molecular formula C19H16N2O4 B2942001 (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 329195-44-0

(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B2942001
CAS RN: 329195-44-0
M. Wt: 336.347
InChI Key: NUYXSGJVFKLXFE-VZCXRCSSSA-N
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Description

(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, also known as ACIC, is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways. This compound has been shown to inhibit the activity of COX-2 by blocking its catalytic site. This results in the inhibition of prostaglandin synthesis, which is responsible for the inflammatory response. This compound has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the activation of caspase enzymes, which are responsible for the cleavage of various cellular proteins.
Biochemical and Physiological Effects:
This compound has been shown to exert several biochemical and physiological effects. It has been reported to inhibit the activity of COX-2, which leads to the inhibition of prostaglandin synthesis. Prostaglandins are responsible for the inflammatory response, and their inhibition results in the reduction of inflammation. This compound has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This leads to the death of cancer cells and prevents their proliferation. In addition, this compound has been shown to improve insulin sensitivity and glucose tolerance in diabetic animal models. This is believed to be due to the activation of various signaling pathways involved in glucose metabolism.

Advantages and Limitations for Lab Experiments

(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for drug discovery. This compound has also been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties, which makes it a versatile compound for various research applications. However, there are also some limitations associated with the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to elucidate its pharmacological effects. In addition, its potential side effects and toxicity need to be further investigated before it can be used as a therapeutic agent.

Future Directions

There are several future directions for the research on (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. One of the potential areas of research is the development of this compound derivatives with improved pharmacological properties. This can be achieved by modifying the chemical structure of this compound and testing its effects on various signaling pathways. Another potential area of research is the investigation of the potential side effects and toxicity of this compound. This can be achieved by conducting pre-clinical studies on animal models. Furthermore, the potential therapeutic applications of this compound in other diseases such as Alzheimer's disease and Parkinson's disease need to be further investigated. Overall, the research on this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves the reaction between 4-acetylphenylhydrazine and 8-methoxy-2H-chromen-3-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Several studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, this compound has been reported to improve insulin sensitivity and glucose tolerance in diabetic animal models.

properties

IUPAC Name

2-(4-acetylphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-11(22)12-6-8-14(9-7-12)21-19-15(18(20)23)10-13-4-3-5-16(24-2)17(13)25-19/h3-10H,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYXSGJVFKLXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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